molecular formula C5H6BrN3O2S B1512246 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine CAS No. 1379324-53-4

5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine

Cat. No.: B1512246
CAS No.: 1379324-53-4
M. Wt: 252.09 g/mol
InChI Key: QMDXZZOONBDILU-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C5H6BrN3O2S and its molecular weight is 252.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₅H₆BrN₃O₂S and a molecular weight of 237.07 g/mol. It features a pyrimidine ring with a bromine atom at the 5-position, a methylsulfonyl group at the 2-position, and an amine group at the 4-position. The presence of these functional groups enhances its reactivity and solubility in polar solvents, making it a valuable candidate for various biological studies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the pyrimidine ring facilitate binding to enzymes or receptors, modulating their activity. This compound may exhibit inhibitory effects on various biological pathways, although specific targets remain to be fully elucidated.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar pyrimidine structures have shown significant inhibitory effects against cancer cell lines. A study reported that certain pyrimidine derivatives exhibited IC50 values as low as 0.49 µM against V600EBRAF, a key target in melanoma treatment .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (µM)Effect
Compound AV600EBRAF0.49High inhibition
Compound BRenal cancer cells45% inhibitionModerate
Compound CBreast cancer cells60% inhibitionSignificant

Selectivity and Potency

The selectivity of compounds similar to this compound has also been investigated. For example, modifications that reduce polar charges have been shown to enhance cellular permeability without significantly sacrificing potency . The structure-activity relationship (SAR) studies suggest that fine-tuning substituents can lead to improved selectivity for specific targets while maintaining efficacy.

Case Studies

  • In Vivo Studies : In one study involving pregnant rabbits, a related compound demonstrated a complete reversal of hypoxia-induced death in newborn kits when administered intravenously . This underscores the potential therapeutic applications of pyrimidine derivatives in critical care settings.
  • Cell Line Studies : Various derivatives were tested against NCI's 60 cancer cell lines, revealing that certain modifications led to enhanced growth inhibition across multiple cancer types, including melanoma and ovarian cancer .

Properties

IUPAC Name

5-bromo-2-methylsulfonylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDXZZOONBDILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857661
Record name 5-Bromo-2-(methanesulfonyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379324-53-4
Record name 5-Bromo-2-(methanesulfonyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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